N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with benzyl chloride and ethylamine lead to the formation of the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Due to its potential anti-cancer properties, it is being investigated as a therapeutic agent for the treatment of various cancers. .
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups. Similar compounds include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit kinases but have different substitution patterns and molecular structures.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core but have additional triazole rings, leading to different biological activities
By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective therapeutic agents.
Properties
Molecular Formula |
C20H18ClN5 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-2-25(13-15-7-4-3-5-8-15)19-18-12-24-26(20(18)23-14-22-19)17-10-6-9-16(21)11-17/h3-12,14H,2,13H2,1H3 |
InChI Key |
FCIIZCLAVJWRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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